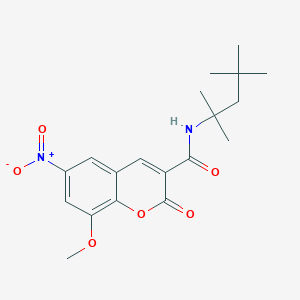

8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide” is a derivative of chromene . Chromenes are an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Molecular Structure Analysis

The molecular structure of chromene derivatives depends on the arrangement of carbon associated with the ring oxygen . The name chromene is applied to both the 2H- and 4H-form of the molecule . The specific molecular structure of “8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide” is not found in the available literature.Aplicaciones Científicas De Investigación

Antitumor and Antiproliferative Activities

Research has shown that analogues of chromene compounds, such as the 6-bromo-8-ethoxy-3-nitro-2H-chromene, exhibit potent antiproliferative activities against a panel of tumor cell lines. These compounds are more effective in blocking AKT phosphorylation and inducing cancer cell apoptosis compared to their parent compounds, suggesting their potential as antitumor agents (Yin et al., 2013).

Photochemistry of Spiropyran Metal Complexes

Spiropyrans, including derivatives of 8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide, have been synthesized and structurally characterized for their photoresponsive nature in solution. These complexes are significant for material science applications due to their ability to undergo isomerization in response to various stimuli, such as light, temperature, and metal ion complexation, offering insights into the design of photoresponsive materials (Feuerstein et al., 2019).

Fluorescent Probes for Metal Ions

Nitro-3-carboxamide coumarin derivatives, related to the chemical structure , have been developed as fluorescent probes for selective detection of metal ions like Cu(II) in aqueous solutions. Their high selectivity and strong fluorescence response make them valuable tools for biochemical and environmental monitoring (Bekhradnia et al., 2016).

Visualization of NO/H2S Cross-Talk in Living Cells

The interaction between nitric oxide (NO) and hydrogen sulfide (H2S), crucial gasotransmitters, can be visualized using ratiometric two-photon fluorescence probes based on chromene compounds. This approach aids in understanding the NO/H2S crosstalk, significant for elucidating their roles in biological systems (Zhou et al., 2017).

Synthesis and Antibacterial Effects

New derivatives of 4-hydroxy-chromen-2-one, which share structural features with the compound of interest, have shown high levels of antibacterial activity. The synthesis of these compounds and their characterization through advanced analytical methods underscore their potential as antibacterial agents (Behrami & Dobroshi, 2019).

Propiedades

IUPAC Name |

8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6/c1-18(2,3)10-19(4,5)20-16(22)13-8-11-7-12(21(24)25)9-14(26-6)15(11)27-17(13)23/h7-9H,10H2,1-6H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHSTYUEACNVRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2917604.png)

![4-[(3R)-piperidin-3-ylmethyl]morpholine](/img/structure/B2917605.png)

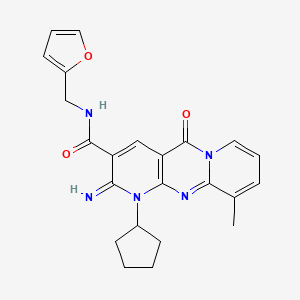

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917606.png)

![2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline](/img/structure/B2917614.png)

![ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2917620.png)

![9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2917621.png)

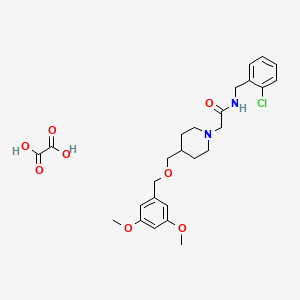

![4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid](/img/structure/B2917624.png)

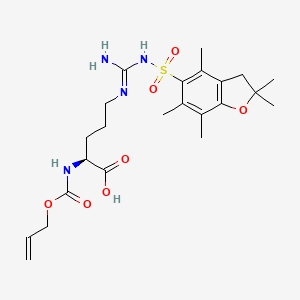

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2917625.png)